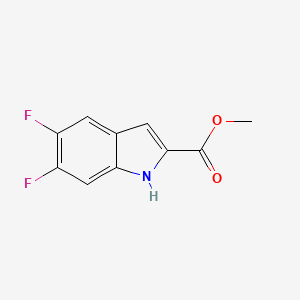

methyl 5,6-difluoro-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5,6-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring and a carboxylate ester group at the 2 position

Métodos De Preparación

The synthesis of methyl 5,6-difluoro-1H-indole-2-carboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For this specific compound, the starting materials would include a difluorinated phenylhydrazine derivative and an appropriate ester precursor. The reaction conditions often involve heating the mixture in the presence of an acid catalyst such as hydrochloric acid or acetic acid .

Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis or other synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Methyl 5,6-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions typical of indole derivatives. These reactions include:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the nitrogen atom. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Oxidation and Reduction: The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups attached to the indole ring.

Nucleophilic Substitution: The presence of fluorine atoms can facilitate nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Methyl 5,6-difluoro-1H-indole-2-carboxylate has been investigated for its efficacy as an inhibitor of HIV-1 integrase, an essential enzyme in the HIV replication cycle. Studies have shown that derivatives of indole-2-carboxylic acid, including this compound, can effectively inhibit the strand transfer activity of integrase. For instance, a related compound demonstrated an IC50 value of 0.13 μM against integrase, indicating strong inhibitory potential . The introduction of halogenated substituents at specific positions on the indole core significantly enhances the binding affinity to the enzyme's active site, suggesting that structural modifications can lead to improved antiviral agents.

Anticancer Properties

Indoles are recognized for their diverse biological activities, including anticancer effects. The structural features of this compound make it a candidate for developing anti-mitotic agents. Research indicates that indole derivatives can interact with various cellular targets involved in cancer progression . For example, compounds with similar structures have shown cytotoxic effects against human leukemia cell lines, emphasizing the potential of indole derivatives in cancer therapy .

Structure-Activity Relationship (SAR)

The effectiveness of this compound and its derivatives can be attributed to their ability to form specific interactions with biological targets. The structure-activity relationship (SAR) studies reveal that:

- Halogen Substituents : The presence of fluorine atoms at the 5 and 6 positions enhances the lipophilicity and electronic properties of the molecule, facilitating better interaction with target proteins.

- Carboxyl Group : The carboxylate moiety plays a crucial role in chelating metal ions (like Mg²⁺) within enzyme active sites, which is vital for the mechanism of action against integrases .

Case Study 1: HIV Integrase Inhibition

A recent study synthesized various indole-2-carboxylic acid derivatives and evaluated their inhibitory effects on HIV integrase. Among these compounds, this compound showed promising results with modifications leading to enhanced activity. The binding mode analysis indicated that specific structural features were crucial for effective inhibition .

| Compound | IC50 (μM) | Structural Features |

|---|---|---|

| This compound | TBD | Fluorine substitution at positions 5 and 6 |

| Derivative A | 0.13 | Long-chain substituent at C3 |

| Derivative B | 0.64 | Halogenated aniline at C6 |

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of indole derivatives, this compound was evaluated against K562 human leukemia cells. Preliminary results indicated significant cytotoxicity, supporting its potential as a lead compound in cancer drug development .

Mecanismo De Acción

The mechanism of action of methyl 5,6-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can lead to the modulation of biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Methyl 5,6-difluoro-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate: This compound has a chlorine atom instead of a second fluorine atom, which can alter its reactivity and biological activity.

Methyl 5,6-dichloro-1H-indole-2-carboxylate: The presence of chlorine atoms instead of fluorine can affect the compound’s stability and interactions with biological targets.

Methyl 5-fluoro-1H-indole-2-carboxylate: With only one fluorine atom, this compound may have different chemical and biological properties compared to the difluorinated version.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other similar compounds.

Actividad Biológica

Methyl 5,6-difluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an indole ring with two fluorine atoms and a carboxylate group. The molecular formula is C10H8F2N2O2, with a molecular weight of approximately 220.18 g/mol. The presence of the carboxylate group is significant for its chemical reactivity and biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of indole-2-carboxylic acids, including this compound, exhibit significant antiviral properties. These compounds have been shown to inhibit HIV-1 integrase effectively, which is crucial for viral replication. For instance, a related compound demonstrated an IC50 value of 0.13 μM against integrase, indicating potent inhibitory effects .

Table 1: Biological Activity of Related Indole Derivatives

| Compound Name | IC50 (μM) | Notable Activity |

|---|---|---|

| This compound | TBD | Potential antiviral agent |

| Indole-2-carboxylic acid derivative (Compound 3) | 0.13 | Inhibits HIV-1 integrase |

| Indole derivative with halogen substitutions | 12.41 | Effective against integrase |

Cytotoxicity and Antitumor Activity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that indole derivatives can induce apoptosis in tumor cells and inhibit cell proliferation. For example, a study reported that certain indole derivatives exhibited significant cytotoxicity against human leukemia cells .

Study on Integrase Inhibitors

In a study focused on the design and synthesis of indole derivatives as HIV integrase inhibitors, this compound was part of a broader investigation into structure-activity relationships (SAR). The introduction of halogen groups at specific positions on the indole ring enhanced binding affinity to the integrase enzyme . The binding mode analysis revealed that the carboxyl group plays a crucial role in chelating Mg²⁺ ions within the active site of integrase.

Antitumor Evaluation

Another study evaluated the antitumor potential of various indole derivatives, including this compound. The results indicated that these compounds could inhibit the growth of malignant brain tumors significantly . The mechanism involved apoptosis induction through mitochondrial pathways.

Propiedades

IUPAC Name |

methyl 5,6-difluoro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWNPCDCYKEDEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=C(C=C2N1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.